2,2-Dimethyl-3-(3-methylphenyl)propanal
Overview
Description
2,2-Dimethyl-3-(3-methylphenyl)propanal is not reported as being found in nature . It is a viscous liquid or crystalline mass with a fresh floral odor, reminiscent of lily of the valley and linden blossoms .
Synthesis Analysis
An alternative approach to the synthesis of this compound and its derivatives was described . The compound and its derivatives were obtained in middle yields from various substituted alkylaromatics, via bromination and alkylation .Molecular Structure Analysis
The molecular formula of this compound is C12H16O . Its molecular weight is 176.25 .Physical and Chemical Properties Analysis
The compound has a boiling point of 74-76 °C at 0.013 kPa and a density of 0.960 at 25 °C . The refractive index is between 1.515 and 1.518 at 20 °C .Scientific Research Applications
Hydrogenation in Catalysis
Hydrogenation of 2,2-Dimethyl-3-(3-methylphenyl) Propionaldehyde The compound 2,2-Dimethyl-3-(3-methylphenyl)propanal has been utilized in catalytic processes, particularly in the synthesis of 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol through hydrogenation. This process used NiB/SiO2 amorphous alloy as a catalyst, highlighting its efficiency and selectivity under moderate reaction conditions. The high yield of the synthesized product (above 99%) emphasizes the potential of this compound in catalytic applications (Tang Lin-sheng, 2008).
X-ray Structures and Computational Studies
Investigations in Molecular Structure this compound's structural derivatives have been subject to X-ray structures and computational studies to understand their molecular configuration. These investigations provide valuable insights into the structural aspects and potential reactivity of the compound's derivatives, contributing to the broader understanding of its applications in scientific research (J. Nycz et al., 2011).
Synthesis of Pyridazinones and Pyridines
Intermediate for Synthesis The compound has served as an intermediate in synthesizing various chemical structures like pyridazinones, pyridazine-6-imines, and pyridines. These syntheses play a significant role in the development of chemical compounds for various industrial and research applications (S. Sayed et al., 2002).
Supramolecular Structures
Formation of Supramolecular Structures Research indicates that derivatives of this compound can form intricate supramolecular structures through weak hydrogen bonds, further emphasizing the compound's significance in structural chemistry and material science (J. N. Low et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the fragrance industry , suggesting that its targets could be olfactory receptors. These receptors play a crucial role in the perception of smell.
Mode of Action
Given its use in fragrances, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific scent .
Result of Action
The primary result of the action of 2,2-Dimethyl-3-(3-methylphenyl)propanal is the elicitation of a scent. The compound has a green, leaf-like fragrance with flowery-aldehydic aspects . This scent perception occurs at the molecular and cellular level in the olfactory system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and interaction with its targets . .
Properties
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGQYEVKWKGACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020614 | |
Record name | Benzenepropanal, α,α,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenepropanal, .alpha.,.alpha.,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107737-97-3 | |
Record name | α,α,3-Trimethylbenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107737-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanal, .alpha.,.alpha.,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanal, α,α,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanal, α,α,3-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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